2-ethyl-N,N-dihydroxyaniline
Description
2-Ethyl-N,N-dihydroxyaniline, also identified as N-Phenyldiethanolamine (IUPAC name: 2,2′-(phenylazanediyl)diethanol), is an aromatic amine derivative with a phenyl group bonded to a nitrogen atom substituted by two 2-hydroxyethyl groups . Its molecular formula is C₁₀H₁₅NO₂, reflecting the presence of two hydroxyl groups and a phenyl ring.
Properties
IUPAC Name |
2-ethyl-N,N-dihydroxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXQOHMLFVAZAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N,N-dihydroxyaniline can be achieved through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of 2-ethyl-nitrobenzene using a suitable reducing agent such as hydrogen in the presence of a catalyst can yield this compound . Another method involves the one-pot synthesis from nitrobenzene and ethanol, where the nitro compound is reduced and subsequently alkylated .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes. These processes often utilize catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst to reduce the nitro group to an amine . The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-N,N-dihydroxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, substituted anilines, and various amine derivatives .
Scientific Research Applications
2-Ethyl-N,N-dihydroxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-ethyl-N,N-dihydroxyaniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological molecules. The ethyl group enhances its lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
Structural and Functional Differences
The following compounds share structural similarities with 2-ethyl-N,N-dihydroxyaniline, differing primarily in substituents on the nitrogen atom or benzene ring:
Physical Properties and Reactivity
- N-Ethyl-N-(2-hydroxyethyl)aniline (C₁₀H₁₅NO): Melting Point: 36°C Boiling Point: 130–134°C at 0.7 kPa Reactivity: Used as an intermediate in synthesizing dyes (e.g., Disperse Red 1) via electrophilic substitution reactions.
- This compound: Physical data (melting/boiling points) are unavailable in the evidence. However, the dual hydroxyl groups likely enhance hydrophilicity and hydrogen bonding compared to mono-hydroxyethyl analogs.
- N,N-Diethylmonoethanolamine: More lipophilic due to two ethyl groups, reducing water solubility compared to dihydroxy-substituted derivatives .
Key Research Findings and Data Gaps
- Hydrogen Bonding Effects: Compounds with multiple hydroxyl groups (e.g., this compound) exhibit higher polarity, influencing solubility in polar solvents like water or ethanol.
- Thermal Stability : N-Ethyl-N-(2-hydroxyethyl)aniline’s lower boiling point (130–134°C at reduced pressure) suggests volatility under vacuum, which is advantageous in distillation-based purification .
- Data Limitations : Physical and spectroscopic data for this compound (e.g., IR, NMR) are absent in the evidence, highlighting a need for further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
